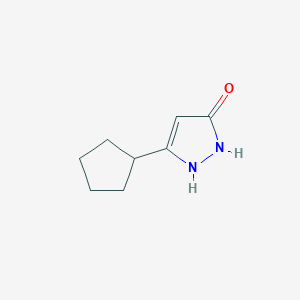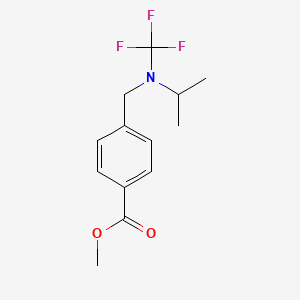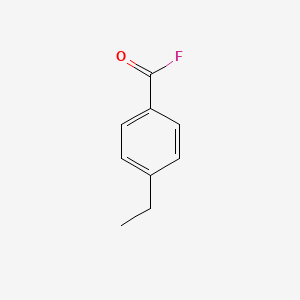
4-Ethylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where an ethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylbenzoyl fluoride can be synthesized through several methods. One common method involves the fluorination of 4-ethylbenzoyl chloride using a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may use advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with other compounds to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 4-ethylbenzoic acid, while oxidation may produce this compound derivatives.
Applications De Recherche Scientifique
4-Ethylbenzoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-ethylbenzoyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to the formation of covalent bonds and subsequent changes in their activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzoyl Fluoride: The parent compound of 4-ethylbenzoyl fluoride, lacking the ethyl group.
4-Methylbenzoyl Fluoride: A similar compound with a methyl group instead of an ethyl group.
4-Chlorobenzoyl Fluoride: A compound with a chlorine atom in the para position.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Propriétés
Numéro CAS |
87102-73-6 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
4-ethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 |
Clé InChI |
HPPUCOIIVWVNLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


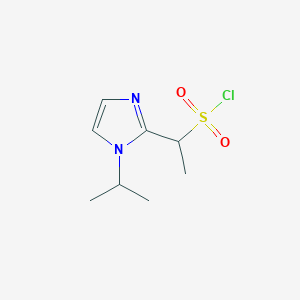
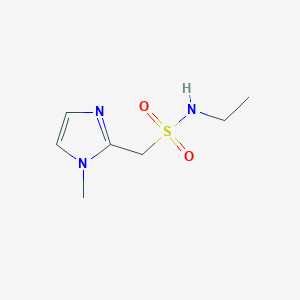

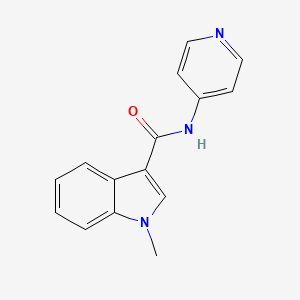
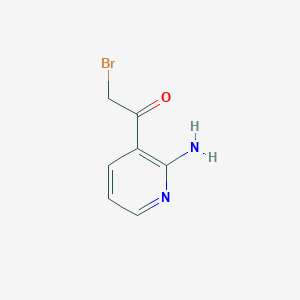
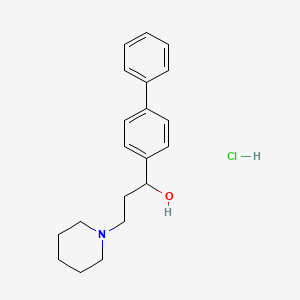


![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
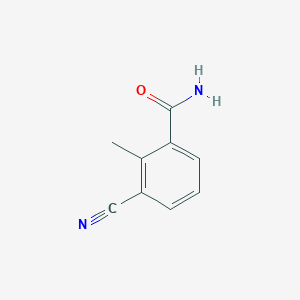
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)
